

2-(4-chloro-1H-indol-3-yl)acetonitrile physical and chemical properties

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Compound of Interest

Compound Name: 2-(4-chloro-1H-indol-3-yl)acetonitrile

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In-Depth Technical Guide: 2-(4-Chloro-1H-indol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-(4-chloro-1H-indol-3-yl)acetonitrile**. The document details its structural characteristics, available physicochemical data, a synthesized experimental protocol, and its established role as a plant auxin. This guide is intended to be a valuable resource for researchers in medicinal chemistry, agrochemicals, and related fields.

Chemical and Physical Properties

2-(4-chloro-1H-indol-3-yl)acetonitrile is a chlorinated derivative of indole-3-acetonitrile. Its core structure consists of an indole ring system substituted with a chlorine atom at the 4-position and an acetonitrile group at the 3-position.

Physicochemical Data

A summary of the available quantitative data for **2-(4-chloro-1H-indol-3-yl)acetonitrile** is presented in the tables below. It is important to note that while some experimental data is

available, particularly from crystallographic studies, many of the listed properties are computed.

Identifier	Value	Source
IUPAC Name	2-(4-chloro-1H-indol-3-yl)acetonitrile	PubChem[1]
CAS Number	2447-15-6	PubChem[1]
Molecular Formula	C ₁₀ H ₇ ClN ₂	PubChem[1]
Molecular Weight	190.63 g/mol	PubChem[1]
Canonical SMILES	<chem>C1=CC2=C(C(=C1)Cl)C(=CN2)CC#N</chem>	PubChem[1]
InChI Key	GCFQUQOQJAOLHL-UHFFFAOYSA-N	PubChem[1]

Property	Value	Notes	Source
Melting Point	Not Experimentally Determined	-	-
Boiling Point	Not Experimentally Determined	-	-
Solubility	Very slightly soluble (0.11 g/L at 25 °C)	Predicted	Guidechem[2]
XLogP3	2.3	Computed	PubChem[1]
Topological Polar Surface Area	39.6 Å ²	Computed	PubChem[1]

Crystallographic Data

The crystal structure of **2-(4-chloro-1H-indol-3-yl)acetonitrile** has been determined by X-ray diffraction.[3][4]

Parameter	Value	Source
Crystal System	Orthorhombic	Pan et al. (2012)[3][4]
Space Group	Pca2 ₁	Pan et al. (2012)[3][4]
a	7.5091 (15) Å	Pan et al. (2012)[3][4]
b	11.041 (2) Å	Pan et al. (2012)[3][4]
c	21.380 (4) Å	Pan et al. (2012)[3][4]
V	1772.6 (6) Å ³	Pan et al. (2012)[3][4]
Z	8	Pan et al. (2012)[3][4]
Temperature	293 K	Pan et al. (2012)[3][4]

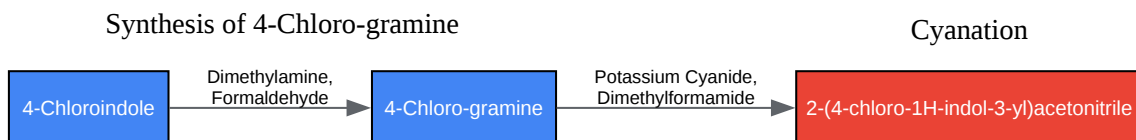
Experimental Protocols

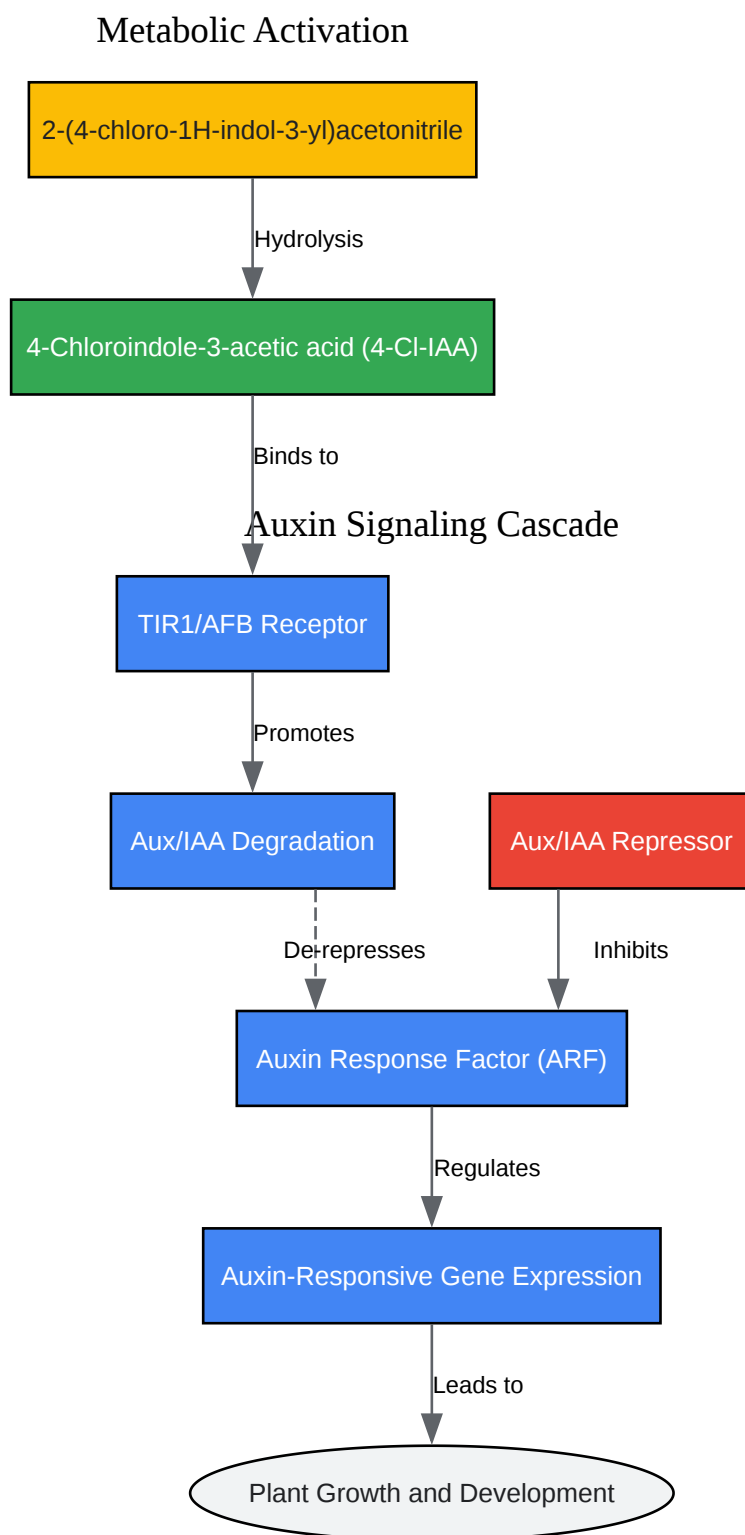
While the title compound is commercially available, a detailed experimental protocol for its synthesis has been described in the literature.[3] The following is a synthesized protocol based on the reported synthesis of 4-chloroindole-3-acetonitrile.

Synthesis of 4-Chloroindole-3-acetonitrile

The synthesis of 4-chloroindole-3-acetonitrile can be achieved from 4-chloroindole. A common method for introducing the acetonitrile group at the 3-position of an indole is via a Mannich reaction to form the gramine, followed by displacement with cyanide. A more direct, albeit older, method involves the reaction of 4-chloro-gramine with potassium cyanide.

A plausible synthetic workflow is outlined below:





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References

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